molecular formula C10H10N2O2S B2984795 5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione CAS No. 34243-10-2

5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione

Cat. No.: B2984795
CAS No.: 34243-10-2
M. Wt: 222.26
InChI Key: IZDXNGYZLGKZJX-UHFFFAOYSA-N
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Description

5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a p-tolyloxymethyl group and a thione (-S) moiety at the 2-position. This structure combines the electron-deficient oxadiazole ring with a lipophilic aryl ether substituent, rendering it suitable for applications in medicinal chemistry, particularly as a scaffold for anti-inflammatory or antitumor agents. The compound is commercially available (sc-319028, Santa Cruz Biotechnology) and is synthesized via standard cyclization reactions involving hydrazides and carbon disulfide, followed by functionalization with appropriate electrophiles .

Properties

IUPAC Name

5-[(4-methylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-7-2-4-8(5-3-7)13-6-9-11-12-10(15)14-9/h2-5H,6H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDXNGYZLGKZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione typically involves the reaction of p-tolyloxymethyl hydrazine with carbon disulfide under basic conditions to form the oxadiazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The p-tolyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in biological studies due to its potential antimicrobial, antifungal, and anticancer activities. Researchers are exploring its use as a lead compound for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key factor in its activity .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : Electron-donating groups (e.g., methoxy in ) increase electron density on the oxadiazole ring, altering reactivity and binding interactions.
  • Hydrogen Bonding: Polar substituents (e.g., pyridylamino in 5g ) improve target engagement via hydrogen bonding but may increase metabolic instability.

Pharmacological Activity Comparison

Anti-inflammatory Activity (PGE2 Inhibition)

Compound PGE2 Inhibition (%) Ulcerogenic Effect (Order) Therapeutic Index (Activity vs. Toxicity)
5g 68% at 0.1 µmol/kg High (5g > 5f > 5e) Moderate (high activity but high toxicity)
6h 71% at 0.1 µmol/kg Moderate (6h > 6i > 6d) High (superior to indomethacin)
6t 62% at 0.1 mmol/kg None Excellent (activity with no ulcerogenicity)
Indomethacin 60% at 0.01 mmol/kg Severe Low (high toxicity)

Key Findings :

  • The p-tolyloxymethyl group in the target compound may balance activity and toxicity better than pyridyl (5g) or quinolinyl (6h) analogs due to moderate lipophilicity and absence of strongly ulcerogenic substituents.
  • Compounds with bulky or polar groups (e.g., 6t ) show reduced gastrointestinal toxicity, suggesting that substituent choice critically impacts safety profiles.

Key Observations :

  • Yields for oxadiazole-2-thiones vary widely (20–85%) depending on substituent complexity and reaction conditions .
  • The target compound’s synthesis likely follows established protocols, but its yield remains unspecified in available literature.

Physicochemical and Electronic Properties

Compound LogP (Predicted) Solubility (mg/mL) H-Bond Acceptors H-Bond Donors
This compound 2.8 ~0.5 (DMSO) 4 1
5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thione 2.5 ~1.2 (DMSO) 3 1
5-(Benzofuran-3-ylmethyl)-1,3,4-oxadiazole-2-thione 3.1 ~0.3 (DMSO) 5 1

Key Insights :

  • The p-tolyloxymethyl group increases LogP compared to simpler aryl analogs, suggesting improved lipid membrane penetration.
  • Lower solubility compared to 3-methylphenyl derivatives may necessitate formulation adjustments for in vivo applications.

Biological Activity

5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials based on various studies.

Chemical Structure and Synthesis

The compound features a tolyloxymethyl group attached to the oxadiazole ring, enhancing its lipophilicity and potentially its bioactivity. The synthesis of this compound typically involves reactions with appropriate hydrazine derivatives and carbon disulfide under alkaline conditions.

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. The biological activity against various cancer cell lines has been documented:

CompoundCell LineIC50 (μM)
This compoundHepG212.01
This compoundMCF-77.52
This compoundHL-609.7

The compound has shown to inhibit tubulin polymerization effectively in HepG2 cells with up to 81.1% inhibition observed in mechanistic studies . This suggests a potential mechanism where the compound disrupts microtubule dynamics crucial for cancer cell proliferation.

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. It has demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. The following table summarizes its activity against selected bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 μg/mL
Escherichia coli100 μg/mL

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

Mechanistic Insights

The mechanism of action for the anticancer activity of this compound involves inhibition of critical enzymes and pathways associated with tumor growth. Studies have shown that it can inhibit telomerase and histone deacetylase activities, which are pivotal in cancer cell survival and proliferation .

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

  • Study on Hepatocellular Carcinoma : A recent study evaluated various oxadiazole derivatives against HepG2 cells and reported significant cytotoxic effects with IC50 values as low as 12 μM for certain derivatives .
  • Antimicrobial Efficacy : In a comparative study of synthesized oxadiazole derivatives, 5-p-Tolyloxymethyl showed promising results against bacterial strains resistant to conventional antibiotics .

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